molecular formula C8H8F3NO2 B1526452 3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1341433-56-4

3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No. B1526452
CAS RN: 1341433-56-4
M. Wt: 207.15 g/mol
InChI Key: NCCCPWSGEJKVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(3,3,3-trifluoropropyl)-2,5-dihydro-1H-pyrrole-2,5-dione, commonly referred to as 3-MTP, is a type of synthetic organic compound with a wide range of potential applications in scientific research. 3-MTP is a highly versatile molecule, with a wide range of biological and biochemical properties, making it an attractive option for the study of a variety of biological processes.

Mechanism of Action

The mechanism of action of 3-MTP is not well understood. However, it is believed that the molecule interacts with a variety of proteins and enzymes, leading to changes in the structure and function of these proteins and enzymes. This interaction can lead to changes in the activity of the proteins and enzymes, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
3-MTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to modulate the activity of enzymes involved in the synthesis of hormones and neurotransmitters. In addition, 3-MTP has been shown to modulate the activity of enzymes involved in the breakdown of toxins and other harmful compounds.

Advantages and Limitations for Lab Experiments

The use of 3-MTP in laboratory experiments has several advantages. It is a highly versatile molecule, with a wide range of biological and biochemical properties, making it an attractive option for the study of a variety of biological processes. In addition, 3-MTP is relatively easy to synthesize in the laboratory, making it a cost-effective option for research. However, 3-MTP can be toxic in high concentrations, so it is important to use caution when handling the compound in the laboratory.

Future Directions

The potential applications of 3-MTP in scientific research are vast and varied. It has been used in the study of cell signaling pathways and in the development of new drugs and drug delivery systems. In addition, 3-MTP could be used to study the structure and function of enzymes and proteins, as well as to study the structure and function of lipids and carbohydrates. Furthermore, 3-MTP could be used to study the biochemical and physiological effects of drugs and other compounds on the body. Finally, 3-MTP could be used to develop new methods for the detection and quantification of various compounds in biological samples.

Scientific Research Applications

3-MTP has a wide range of potential applications in scientific research. It has been used as a model compound for studying the structure and function of enzymes, as well as for studying the structure and function of proteins, lipids, and carbohydrates. 3-MTP has also been used in the study of cell signaling pathways and in the development of new drugs and drug delivery systems.

properties

IUPAC Name

3-methyl-1-(3,3,3-trifluoropropyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2/c1-5-4-6(13)12(7(5)14)3-2-8(9,10)11/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCCPWSGEJKVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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